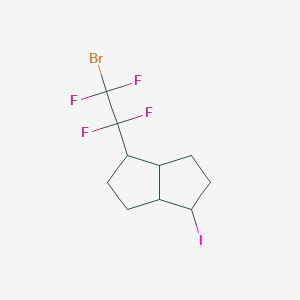![molecular formula C13H19NO3S B12542748 Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate CAS No. 828257-79-0](/img/structure/B12542748.png)
Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate is an organic compound with a complex structure that includes a methoxyphenyl group, a sulfanyl group, and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl chloride with sodium sulfide to form 4-methoxybenzyl sulfide. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to yield ethyl {[(4-methoxyphenyl)methyl]sulfanyl}acetate. Finally, the compound is treated with methylamine to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the sulfanyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can produce a variety of derivatives.
Applications De Recherche Scientifique
Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate is not fully understood. it is believed to interact with various molecular targets and pathways, potentially affecting cellular processes such as signal transduction and gene expression. Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}acetate
- Ethyl {[(4-methoxyphenyl)methyl]sulfonyl}acetate
- Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(ethylamino)acetate
Uniqueness
Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate is unique due to the presence of both a sulfanyl group and a methylamino group, which can impart distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.
Propriétés
Numéro CAS |
828257-79-0 |
|---|---|
Formule moléculaire |
C13H19NO3S |
Poids moléculaire |
269.36 g/mol |
Nom IUPAC |
ethyl 2-[(4-methoxyphenyl)methylsulfanyl]-2-(methylamino)acetate |
InChI |
InChI=1S/C13H19NO3S/c1-4-17-13(15)12(14-2)18-9-10-5-7-11(16-3)8-6-10/h5-8,12,14H,4,9H2,1-3H3 |
Clé InChI |
FZXHTOACDKCROO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(NC)SCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B12542675.png)
![2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene](/img/structure/B12542678.png)

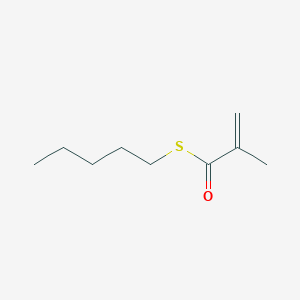
![1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12542686.png)
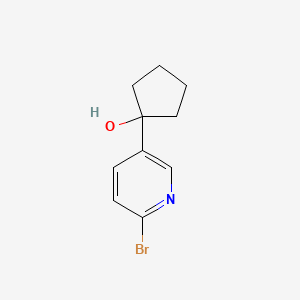
![(1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542692.png)
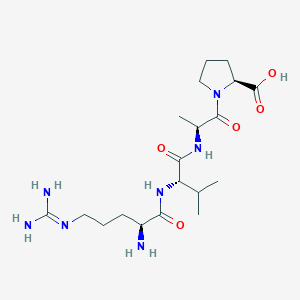

![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethoxybenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12542710.png)

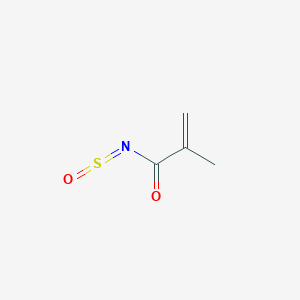
![1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one](/img/structure/B12542736.png)
